1H-Benzo[d]imidazole-2-carboxamide
CAS No.: 5805-52-7
Cat. No.: VC1982641
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 5805-52-7 |
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Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 1H-benzimidazole-2-carboxamide |
Standard InChI | InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) |
Standard InChI Key | XIZCDQOKKYYCRH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
1H-Benzo[d]imidazole-2-carboxamide consists of a fused benzene and imidazole ring system with a carboxamide group (-C(=O)NH2) attached at the 2-position. This configuration imparts significant chemical properties to the compound, particularly its ability to form hydrogen bonds through both donor and acceptor functionalities. The molecular structure features a planar conformation due to the aromatic nature of both the benzene and imidazole rings.
Physical and Chemical Properties
The key physical and chemical properties of 1H-Benzo[d]imidazole-2-carboxamide are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1H-Benzo[d]imidazole-2-carboxamide
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₇N₃O | |
Molecular Weight | 161.161 g/mol | |
CAS Number | 5805-52-7 | |
Appearance | Solid at room temperature | |
IUPAC Name | 1H-benzimidazole-2-carboxamide |
The compound contains multiple functional groups capable of hydrogen bonding, including the N-H bond of the imidazole ring and both the N-H bonds and C=O group of the carboxamide moiety. These features contribute to its interactions with biological targets and influence its pharmacological activities. The crystal structure of 1H-benzimidazole-2-carboxamide has been determined, confirming its structural characteristics and providing insights into its crystal packing tendencies .
Reactivity Profile
The reactivity of 1H-Benzo[d]imidazole-2-carboxamide is characterized by its ability to participate in various chemical transformations. Due to the presence of the carboxamide group, it can undergo hydrolysis to form the corresponding carboxylic acid derivative, 1H-Benzimidazole-2-carboxylic acid . Additionally, the N-H group of the imidazole ring can participate in alkylation reactions, leading to N-substituted derivatives.
Synthesis Methods
Conventional Synthesis Routes
1H-Benzo[d]imidazole-2-carboxamide can be synthesized through various methods, often involving the condensation of o-phenylenediamine with carboxylic acids or aldehydes under specific reaction conditions. The compound is commonly derived from readily available starting materials, making it accessible for synthetic organic chemistry applications.
One traditional approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives, followed by cyclization to form the benzimidazole core. The carboxamide functionality can be introduced either during the cyclization step or through subsequent modification of a carboxylic acid or ester precursor.
Green Synthetic Protocol
A notable approach for synthesizing 1H-Benzo[d]imidazole-2-carboxamide and its derivatives involves an environmentally friendly "all-water" synthetic strategy . This method offers advantages in terms of sustainability and reduced environmental impact compared to conventional organic solvent-based approaches.
The general protocol involves:
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Water-assisted N-arylation of o-fluoro nitrobenzene with anilines to form o-N-mono-arylaminonitroaniline.
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Nitro group reduction to generate intermediates.
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In situ cyclocondensation with ethyl glyoxalate to form benzimidazole-2-carboxylates in a one-pot reaction.
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Conversion of the carboxylate to the carboxamide via an NH₄Cl-catalyzed amidation protocol .
The detailed synthetic procedure as reported in literature is as follows:
"The mixture of 1 (141 mg, 1 mmol) and 2 (1 equiv) in water (2 mL) was stirred magnetically under reflux (oil bath, 110 ℃) for 2 h (TLC shows complete consumption of starting materials). To this mixture was added 2 N aq. HCl (2.5 mL, 5 equiv) and indium powder (287 mg, 2.5 equiv) and the resultant mixture was stirred magnetically for 2 h. Next, 5 (204 mg, 2 mmol, 2 equiv) was added to this reaction mixture and the magnetic stirring was continued for another 1 h."
This approach yields ethyl benzo[d]imidazole-2-carboxylates, which can then be converted to the corresponding carboxamides through reaction with various amines.
Alternative Synthesis Methods
Alternative methods for synthesizing 1H-Benzo[d]imidazole-2-carboxamide derivatives include:
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The reaction of N-phenyl-o-phenylene diamine with ethyl glyoxalate to form benzimidazole-2-carboxylate, followed by conversion to the carboxamide .
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Synthesis of N-substituted derivatives through the reaction of benzimidazole-2-carboxylate with various substituted arylalkyl amines in the presence of NH₄Cl catalyst under neat conditions .
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Reaction with various alicyclic amines such as piperidine, morpholine, thiomorpholine, and piperazines to form the corresponding cycloalkylamides .
Biological Activities and Mechanisms of Action
Antibacterial Activity
1H-Benzo[d]imidazole-2-carboxamide and its derivatives have demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis . Research indicates that these compounds inhibit bacterial cell division by targeting FtsZ, a protein essential for bacterial cell division that is considered an attractive target for developing novel antibiotics .
In a comprehensive study, several benzo[d]imidazole-2-carboxamide derivatives showed remarkable inhibition against Bacillus subtilis 168. Four compounds (designated as 1h, 1i, 1o, and 4h in the study) demonstrated greater than 70% inhibition, with compound 1o emerging as the most potent inhibitor, exhibiting 91 ± 5% inhibition of B. subtilis 168 FtsZ . Further analysis through circular dichroism spectroscopy revealed that this compound also caused perturbation in the secondary structure of FtsZ, providing additional evidence for its mechanism of action .
Antitubercular Activity
A significant body of research has focused on the antitubercular potential of 1H-Benzo[d]imidazole-2-carboxamide derivatives. One study highlighted the efficacy of these compounds against Mycobacterium tuberculosis, with thirteen derivatives exhibiting minimum inhibitory concentration (MIC) values in the range of 0.78-6.25 µg/mL . Notably, all active compounds demonstrated low cytotoxicity, with less than 50% inhibition of RAW 264.7 cell lines at 50 µg/mL, indicating favorable selectivity for bacterial cells over mammalian cells .
The most promising compound (designated as 8e) exhibited exceptional antitubercular potential with an MIC of 0.78 μg/mL (2.15 µM) and a selectivity index greater than 64 . Additionally, three compounds (designated as 1k, 1o, and 1e) showed activity against isoniazid-resistant strains, suggesting their potential utility in addressing drug-resistant tuberculosis .
Molecular docking and molecular dynamics simulation studies of these compounds with M. tuberculosis FtsZ suggested this protein as a possible target for their antitubercular activity . This mechanism of action represents a novel approach to combating tuberculosis, potentially overcoming resistance mechanisms associated with current treatments.
Structure-Activity Relationships
Analysis of structure-activity relationships in benzo[d]imidazole-2-carboxamide derivatives has provided valuable insights into the structural features that contribute to their biological activities. Various substitutions on both the benzimidazole core and the carboxamide moiety have been explored to optimize activity and selectivity.
For derivatives with antitubercular activity, studies suggest that substitutions at specific positions on the aromatic rings can significantly influence potency. The nature, position, and electronic properties of these substituents play crucial roles in determining the compounds' interaction with their biological targets, ultimately affecting their inhibitory activity against Mycobacterium tuberculosis .
Research Findings and Applications
Antitubercular Research Findings
Comprehensive studies on benzo[d]imidazole-2-carboxamides have revealed significant findings regarding their antitubercular activity. In one notable study, twenty-seven benzo[d]imidazole-2-carboxamides were synthesized and evaluated for their activity against Mtb H37Rv (ATCC27294 strain) . The results demonstrated remarkable potency for several compounds, as summarized in Table 2.
Table 2: Antitubercular Activity of Selected Benzo[d]imidazole-2-carboxamide Derivatives
Compound | MIC (μg/mL) | MIC (μM) | Selectivity Index | Reference |
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8e | 0.78 | 2.15 | >64 | |
8a | 1.56 | - | - | |
8f | 1.56 | - | - | |
8k | 1.56 | - | - | |
8o | 1.56 | - | - |
The active compounds demonstrated favorable Lipinski parameters with high lipophilic efficiency (LipE) values (10.66-10.77), exceeding the empirically derived threshold of 6, which indicates excellent drug-likeness potential . These findings highlight the promise of benzo[d]imidazole-2-carboxamide derivatives as candidates for further development into antitubercular agents.
Crystal Structure Analysis
The crystal structure of 1H-benzimidazole-2-carboxamide has been determined, offering valuable insights into its three-dimensional conformation and packing tendencies . X-ray crystallography studies have revealed that the compound crystallizes in the orthorhombic space group, with specific packing arrangements influenced by intermolecular hydrogen bonding interactions .
These structural studies have confirmed the planar nature of the benzimidazole core and provided detailed information about bond lengths, angles, and torsional parameters. Such crystallographic data is essential for understanding the compound's molecular recognition properties and can guide rational design of derivatives with optimized biological activities.
Current Studies and Future Prospects
Current Research Directions
Current research on 1H-Benzo[d]imidazole-2-carboxamide and its derivatives continues to expand across multiple therapeutic areas. Ongoing studies are focusing on:
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Development of more potent and selective derivatives for targeted antimicrobial applications, particularly against drug-resistant pathogens .
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Exploration of additional biological targets beyond FtsZ to broaden the therapeutic potential of these compounds .
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Optimization of synthetic methodologies to improve yield, scalability, and sustainability .
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Investigation of structure-activity relationships to guide rational design of improved derivatives .
Research efforts also include the development of novel 1H-Benzo[d]imidazole-2-carboxamide analogs with modified substitution patterns to enhance pharmacokinetic properties and target specificity.
Challenges and Opportunities
Despite the promising results, several challenges remain in the development of 1H-Benzo[d]imidazole-2-carboxamide derivatives as therapeutic agents. These include optimization of pharmacokinetic properties, assessment of long-term safety, and development of cost-effective synthetic routes for large-scale production.
Nevertheless, the growing body of research on this compound class presents significant opportunities for addressing unmet medical needs, particularly in the area of antimicrobial resistance. The unique mechanism of action of these compounds, targeting bacterial FtsZ protein, offers a novel approach to combat bacterial infections that may help overcome existing resistance mechanisms .
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